molecular formula C21H18ClN7O3 B10836080 Pyrrolo[2,3-d]pyrimidine derivative 26

Pyrrolo[2,3-d]pyrimidine derivative 26

Cat. No.: B10836080
M. Wt: 451.9 g/mol
InChI Key: HDJGAVFAWSMJSN-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-d]pyrimidine derivative 26 is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the pyrrolo[2,3-d]pyrimidine family, which is known for its structural similarity to purine, a fundamental component of nucleic acids. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidine derivative 26 typically involves multi-step reactions. One common method includes the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach. The reaction conditions often involve the use of catalysts such as copper chloride and reagents like 6-methylpicolinic acid .

Industrial Production Methods: Industrial production of pyrrolo[2,3-d]pyrimidine derivatives often employs large-scale microwave reactors to ensure uniform heating and efficient reaction rates. The use of continuous flow reactors is also common, allowing for the synthesis of large quantities of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,3-d]pyrimidine derivative 26 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite, TEMPO, and sodium chlorite.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Iodine, alkyl halides, and copper catalysts.

Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrrolo[2,3-d]pyrimidine derivative 26 involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to the disruption of signal transduction pathways that are crucial for cell proliferation and survival . This inhibition results in the induction of apoptosis and cell cycle arrest, making it an effective anticancer agent.

Comparison with Similar Compounds

Pyrrolo[2,3-d]pyrimidine derivative 26 is unique due to its specific substitution pattern, which enhances its biological activity compared to other similar compounds. Some related compounds include:

The unique substitutions in this compound, such as the trichloromethyl group, contribute to its enhanced potency and selectivity as a therapeutic agent.

Properties

Molecular Formula

C21H18ClN7O3

Molecular Weight

451.9 g/mol

IUPAC Name

4-amino-N-(5-chloro-1,3-benzoxazol-2-yl)-7-(1-prop-2-enoylpyrrolidin-3-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C21H18ClN7O3/c1-2-16(30)28-6-5-12(8-28)29-9-13(17-18(23)24-10-25-19(17)29)20(31)27-21-26-14-7-11(22)3-4-15(14)32-21/h2-4,7,9-10,12H,1,5-6,8H2,(H2,23,24,25)(H,26,27,31)

InChI Key

HDJGAVFAWSMJSN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCC(C1)N2C=C(C3=C(N=CN=C32)N)C(=O)NC4=NC5=C(O4)C=CC(=C5)Cl

Origin of Product

United States

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